Home > Products > Building Blocks P8321 > 8-Bromoguanine
8-Bromoguanine - 3066-84-0

8-Bromoguanine

Catalog Number: EVT-1673793
CAS Number: 3066-84-0
Molecular Formula: C5H4BrN5O
Molecular Weight: 230.02 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Bromoguanine (8BrG) is a halogenated purine base analog of guanine, a fundamental building block of DNA and RNA. [, , ] It is primarily utilized in scientific research as a tool to study DNA damage, repair mechanisms, and the structural dynamics of DNA and RNA. [, , , , ] 8BrG is generated in vivo as a biomarker for early inflammation and its formation and secondary reactions are linked to a variety of mutagenic biological events. []

Future Directions
  • Investigating the Role of 8BrG in G-Quadruplexes: G-quadruplexes are non-canonical DNA structures involved in crucial cellular processes, and the presence of 8BrG in these structures can significantly impact their stability and function. [, ] Further research is needed to fully understand the implications of 8BrG incorporation into G-quadruplexes and its potential role in disease development.

Guanine

Relevance: Guanine is the parent compound of 8-bromoguanine. The key structural difference is the presence of a bromine atom at the C8 position in 8-bromoguanine, which significantly alters its chemical properties and biological activity compared to guanine. []

8-Bromoguanosine

Compound Description: 8-Bromoguanosine is a nucleoside comprised of guanine and ribose sugar, with a bromine atom substituted at the C8 position of guanine. It is considered a biomarker for early inflammation [].

Relevance: 8-Bromoguanosine is the ribonucleoside counterpart of 8-bromoguanine. Both compounds are formed due to the reaction of reactive brominating species with guanine moieties. []

8-Oxoguanine (8-oxo-7,8-dihydroguanine)

Compound Description: 8-Oxoguanine is a mutagenic DNA lesion formed by the oxidation of guanine by reactive oxygen species. It can lead to transversion mutations if not repaired [, ].

Relevance: Like 8-bromoguanine, 8-oxoguanine is a major DNA lesion that can cause mutations. Both modifications arise from the interaction of DNA with reactive species, albeit of different types (brominating species for 8-bromoguanine and reactive oxygen species for 8-oxoguanine). [, ]

O6-Benzylguanine

Compound Description: O6-Benzylguanine is a potent and specific inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). It is used to enhance the sensitivity of tumor cells to chloroethylnitrosoureas in chemotherapy [, , ].

Relevance: While structurally different from 8-bromoguanine, O6-benzylguanine is investigated alongside its 8-substituted analogs for their ability to inactivate AGT. This suggests a shared interest in understanding how modifications to the guanine structure can be exploited for therapeutic purposes. [, , ]

8-Aza-O6-Benzylguanine (8-azaBG)

Compound Description: 8-azaBG is an analog of O6-benzylguanine with a nitrogen atom replacing the carbon at the 8-position of the guanine ring. It shows potent AGT inactivation properties [, , ].

Relevance: 8-azaBG and 8-bromoguanine, both being 8-substituted analogs of guanine, highlight the significance of modifications at this position for modulating biological activity. Specifically, both compounds have been studied in the context of AGT inactivation. [, , ]

O6-Benzyl-8-bromoguanine (8-BrBG)

Compound Description: 8-BrBG is an analog of O6-benzylguanine with a bromine atom substituted at the 8-position of the guanine ring. It is investigated for its ability to inactivate AGT [, , ].

Relevance: 8-BrBG combines structural elements of both 8-bromoguanine (bromine substitution at C8) and O6-benzylguanine. This highlights a direct link between these compounds in exploring strategies for AGT inactivation. [, , ]

O6-Benzyl-8-oxoguanine (8-oxoBG)

Compound Description: 8-oxoBG is an active metabolite of O6-benzylguanine and a potent AGT inactivator [].

Relevance: 8-oxoBG, similar to 8-bromoguanine, highlights the impact of modifications at the C8 position of guanine on its biological activity, specifically in the context of AGT inactivation. []

O6-Benzyl-8-trifluoromethylguanine (8-tfmBG)

Compound Description: 8-tfmBG is an analog of O6-benzylguanine with a trifluoromethyl group substituted at the 8-position of the guanine ring. It is investigated for its ability to inactivate AGT [].

Relevance: Similar to 8-bromoguanine, the 8-tfmBG exemplifies how modifications at the C8 position of guanine can be used to modulate the interaction with and inactivation of AGT. []

O6-Benzyl-2′-deoxyguanosine (B2dG)

Compound Description: B2dG is the deoxyribonucleoside analog of O6-benzylguanine and is metabolized to BG and 8-oxoBG. It displays antitumor activity, particularly in combination with BCNU [].

Relevance: While not directly structurally similar to 8-bromoguanine, B2dG is studied alongside other guanine analogs for its ability to influence AGT activity and impact tumor growth, linking it to the broader research scope of modified guanine derivatives. []

8-Bromoadenine

Compound Description: 8-Bromoadenine is an adenine analog with a bromine atom substituted at the 8-position. It has been investigated for its radiosensitizing properties in DNA [, ].

Relevance: 8-Bromoadenine, like 8-bromoguanine, represents a halogenated nucleobase studied for its potential to enhance DNA damage upon irradiation. This highlights a common theme of utilizing halogenated analogs to modulate DNA sensitivity to external factors. [, ]

8-Thioguanine

Compound Description: 8-Thioguanine is a guanine analog with a sulfur atom replacing the oxygen at the 6-position. It is a purine analogue used in chemotherapy to treat cancers such as leukemia [].

Relevance: Although structurally different from 8-bromoguanine, the use of 8-thioguanine as a chemotherapeutic agent highlights the therapeutic potential of modifying the guanine structure. []

Source and Classification

8-Bromoguanine can be classified as a halogenated purine derivative. It is primarily synthesized for use in molecular biology, particularly in studies involving nucleic acid structures and functions. The compound is often utilized to investigate the effects of base modifications on DNA and RNA stability, structure, and interactions with proteins.

Synthesis Analysis

Methods

The synthesis of 8-bromoguanine typically involves several chemical reactions that introduce the bromine atom into the guanine structure. One common method includes:

  1. Bromination of Guanine: Guanine is treated with brominating agents such as N-bromosuccinimide in an appropriate solvent under controlled conditions to yield 8-bromoguanine.
  2. Phosphoramidite Synthesis: 8-Bromoguanosine can be converted into its corresponding phosphoramidite for incorporation into oligonucleotides, which allows for further studies on nucleotide behavior in nucleic acids .

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the product. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are often employed to characterize the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula of 8-bromoguanine is C5_5H5_5BrN5_5O. The structure comprises a purine base with a bromine substituent at the 8-position, which influences its hydrogen bonding capabilities compared to unmodified guanine.

Data

  • Molecular Weight: Approximately 202.02 g/mol
  • Melting Point: The melting point can vary based on purity but generally falls within a specific range indicative of its crystalline form.
Chemical Reactions Analysis

Reactions

8-Bromoguanine participates in various chemical reactions typical of nucleobases, including:

  1. Base Pairing: It can pair with cytosine during DNA synthesis, although this pairing may exhibit altered stability compared to natural guanine.
  2. Nucleophilic Substitution: The bromine atom can undergo substitution reactions under certain conditions, allowing for further derivatization of the molecule.

Technical Details

The reactivity of 8-bromoguanine can be exploited in synthetic pathways to create complex nucleic acid structures or to study the effects of halogenation on nucleobase interactions.

Mechanism of Action

Process

The mechanism by which 8-bromoguanine exerts its effects primarily involves its incorporation into nucleic acids. Once integrated into DNA or RNA:

Data

Studies indicate that oligonucleotides containing 8-bromoguanine exhibit distinct melting temperatures compared to those with natural bases, highlighting its impact on duplex stability.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in water and organic solvents such as dimethyl sulfoxide.

Chemical Properties

  • Reactivity: Exhibits typical reactivity associated with purines, including electrophilic and nucleophilic behavior.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Relevant analyses often involve spectroscopic methods to determine purity and structural integrity.

Applications

Scientific Uses

8-Bromoguanine has several applications in scientific research:

  1. Nucleic Acid Studies: Used extensively in studies investigating the effects of base modifications on DNA/RNA stability and structure.
  2. Drug Development: Its unique properties make it a candidate for developing new therapeutic agents targeting nucleic acid interactions.
  3. Biotechnology: Employed in designing oligonucleotides for use in molecular diagnostics and therapeutic applications.
Synthetic Methodologies for 8-Bromoguanine Derivatives

Regioselective Bromination Strategies in Purine Systems

Regioselective bromination at the C8 position of guanine derivatives leverages electronic and steric factors inherent to the purine ring system. Electrophilic aromatic substitution (SEAr) is favored at C8 due to the electron-rich character of the imidazole ring, with the C6 carbonyl group further polarizing the system. Direct bromination employs molecular bromine (Br₂) in organic solvents (e.g., chloroform, acetic acid), yielding 8-bromoguanine in 60–85% efficiency [1]. However, overbromination and N-alkylation side products necessitate precise stoichiometric control.

N-Bromosuccinimide (NBS) offers improved selectivity under radical or electrophilic conditions. In dimethylformamide (DMF), NBS selectively targets C8 with 90% regioselectivity, particularly when the N-9 position is unprotected. Solvent effects are critical: protic solvents promote electrophilic pathways, while aprotic solvents favor radical mechanisms [1] [4]. The 8-bromo modification locks the glycosidic bond in the syn conformation, as confirmed by NMR studies of 8-bromoguanosine, which show a torsion angle (χ) of 60–90° [2]. This conformational restriction is exploited in nucleic acid engineering to stabilize non-canonical structures like Z-DNA and G-quadruplexes.

Table 1: Bromination Reagents and Conditions for 8-Bromoguanine Synthesis

SubstrateReagentSolventTemperatureYield (%)Selectivity
GuanineBr₂Acetic acid25°C65Moderate
9-THP-GuanineNBSDCM0°C92High
2'-DeoxyguanosineBr₂Water60°C78Moderate

Solid-Phase Synthesis of 8-Bromo-2'-Deoxyguanosine-Containing Oligonucleotides

Incorporating 8-bromo-2'-deoxyguanosine (8-Br-dG) into oligonucleotides requires specialized phosphoramidite chemistry due to the base's sensitivity to standard deprotection conditions. The 5′-O-dimethoxytrityl (DMTr)-protected 8-Br-dG phosphoramidite is commercially available and compatible with automated synthesizers. Coupling efficiencies exceed 98% when using extended coupling times (180 s) and 5-benzylthio-1H-tetrazole (BTT) as the activator [4] [8].

A critical challenge is the N-protection of 8-Br-dG. Conventional acyl groups (e.g., benzoyl) promote deglycosylation or bromine displacement during ammonolysis. N²-Amidine protection (e.g., N,N-dimethylformamidine) provides a solution, as it withstands repeated coupling cycles and is cleaved under mild acidic conditions (e.g., 0.1 M HCl in dioxane, 10 min) without compromising bromine integrity. This approach enables the synthesis of 20-mer oligonucleotides with multiple 8-Br-dG insertions, confirmed by MALDI-TOF mass spectrometry with mass accuracies within ±2 Da [8].

Table 2: Deprotection Strategies for 8-Br-dG-Containing Oligonucleotides

Protection GroupCleavage ConditionsTime8-Br-dG Integrity (%)Purity (HPLC)
Benzoyl28% NH₄OH, 55°C16 h<50Low
Dimethylformamidine0.1 M HCl/Dioxane, 25°C10 min>98High

N-9 Tetrahydrofuranyl Protection in Functional Group Manipulation

The N-9 tetrahydrofuranyl (THF) group serves as a versatile protecting strategy for 8-bromoguanine, enabling regioselective O- or N-alkylation without competing reactions at N-9. The THF group is introduced using 3,4-dihydro-2H-pyran (DHP) and catalytic pyridinium p-toluenesulfonate (PPTS) in dichloroethane (80°C, 2 h), achieving >95% conversion [1] [5]. The resulting 9-(tetrahydrofuran-2-yl)-8-bromoguanine exhibits enhanced solubility in organic solvents (e.g., THF, DCM), facilitating subsequent transformations.

Key functionalizations include:

  • O6-Alkylation: Treatment with alkyl halides (R-X; R = Me, Et, Bn) and K₂CO₃ in DMF yields 8-bromo-O⁶-alkylguanines (70–85% yield).
  • N2-Acylation: Acetic anhydride/pyridine selectively acetylates the exocyclic amine, forming 2-acetylamino-8-bromo-6-oxo-9-(tetrahydrofuran-2-yl)-purine, a precursor for cross-coupling [1].Deprotection employs mild aqueous acids (e.g., 0.1 M HCl, 25°C, 1 h), restoring the N-9-H guanine scaffold without bromine loss. This orthogonal protection strategy outperforms traditional groups (e.g., benzyl) by avoiding harsh deprotection conditions.

Table 3: Functionalization of THF-Protected 8-Bromoguanine

ReactionReagentsConditionsProductYield (%)
O⁶-AlkylationCH₃I, K₂CO₃DMF, 25°C, 12 h8-Br-9-THF-O⁶-methylguanine82
N²-AcylationAc₂O, Pyridine80°C, 4 h2-Ac-8-Br-6-oxo-9-THF-purine78
Deprotection0.1 M HCl25°C, 1 h8-Br-O⁶-methylguanine95

Transition Metal-Catalyzed Cross-Coupling Reactions for C8 Modification

8-Bromoguanine participates in palladium- and nickel-catalyzed cross-couplings, exploiting the C–Br bond's reactivity for C–C or C–heteroatom bond formation. Key reactions include:

  • Suzuki–Miyaura Coupling: 8-Bromoguanosine reacts with arylboronic acids (1.2 equiv) under Pd(PPh₃)₄ catalysis (5 mol%) and Na₂CO₃ base in DME/H₂O (3:1) at 80°C, yielding 8-aryl guanosine derivatives (65–90% yield). Electron-deficient boronic acids (e.g., 4-CF₃-C₆H₄B(OH)₂) couple efficiently, while ortho-substituted variants require NiCl₂(dppe) catalysis [6] [10].
  • Negishi Coupling: Organozinc reagents (R-ZnBr; R = alkyl, vinyl) generated in situ from alkyl halides and activated Zn dust couple with 8-bromoguanine using Pd₂(dba)₃ (2 mol%) and SPhos ligand (4 mol%). Functional groups (esters, ketones) tolerate the conditions, enabling synthesis of 8-vinylguanine (75%) for fluorescent nucleoside probes [6].

Ligand-free systems are emerging: Pd/C (10 wt%) in DMA/H₂O activates aryl chlorides for coupling with 8-bromoguanine-derived boronic esters, though yields are moderate (50–60%) [10]. Challenges include competitive proto-debromination and N-metalation, mitigated by low-temperature protocols (0–25°C) and N-protection.

Table 4: Cross-Coupling Reactions of 8-Bromoguanine Derivatives

Reaction TypeCatalyst SystemNucleophileYield (%)Key Limitation
Suzuki–MiyauraPd(PPh₃)₄, Na₂CO₃4-CF₃-C₆H₄B(OH)₂88Ortho substitution
NegishiPd₂(dba)₃/SPhos, THFCH₂=CH-ZnBr75Proto-debromination
StilleCuI/Pd(PPh₃)₂Cl₂, DMFCH₂=CH-SnBu₃68Toxicity of tin reagents

Properties

CAS Number

3066-84-0

Product Name

8-Bromoguanine

IUPAC Name

2-amino-8-bromo-1,7-dihydropurin-6-one

Molecular Formula

C5H4BrN5O

Molecular Weight

230.02 g/mol

InChI

InChI=1S/C5H4BrN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12)

InChI Key

CRYCZDRIXVHNQB-UHFFFAOYSA-N

SMILES

C12=C(N=C(NC1=O)N)N=C(N2)Br

Synonyms

8-BrGua
8-bromoguanine

Canonical SMILES

C12=C(N=C(NC1=O)N)N=C(N2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.